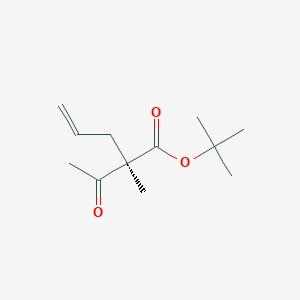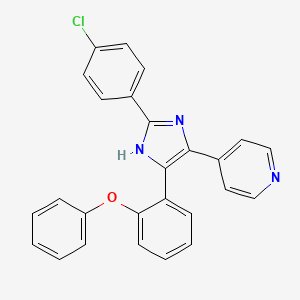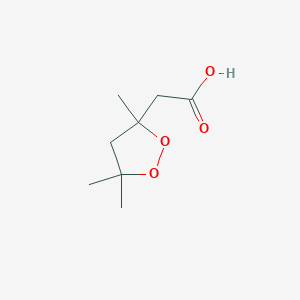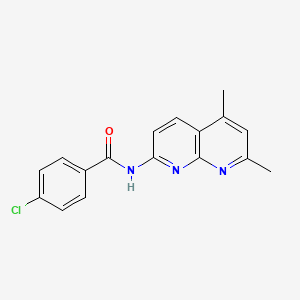
2-Naphthalenecarboxylic acid, 7-(azidomethyl)-4-(3,3-dimethyl-1-oxobutoxy)-, methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(アジドメチル)-4-(3,3-ジメチル-1-オキソブトキシ)-2-ナフタレンカルボン酸メチルエステルは、化学、生物学、医学など様々な分野で潜在的な用途を持つ複雑な有機化合物です。この化合物は、ナフタレン環、アジドメチル基、メチルエステル官能基を含むユニークな構造によって特徴付けられます。
準備方法
合成経路と反応条件
7-(アジドメチル)-4-(3,3-ジメチル-1-オキソブトキシ)-2-ナフタレンカルボン酸メチルエステルの合成は、通常、複数のステップを伴います。
ナフタレンカルボン酸コアの形成:
アジドメチル基の導入: アジドメチル基は、適切な脱離基(例えば、ハロゲン化物)がアジドイオンによって置換される求核置換反応によって導入されます。
エステル化: カルボン酸基は、メタノールと酸触媒を使用してメチルエステルに変換されます。
3,3-ジメチル-1-オキソブトキシ基の付加: このステップでは、酸性条件下でナフタレンカルボン酸を3,3-ジメチル-1-オキソブタノールでエステル化します。
工業生産方法
この化合物の工業生産には、収率と純度を向上させるために上記の合成経路を最適化することが含まれる場合があります。これには、連続フロー反応器の使用、高度な精製技術、費用対効果の高い試薬と触媒の選択などが含まれます。
化学反応の分析
反応の種類
7-(アジドメチル)-4-(3,3-ジメチル-1-オキソブトキシ)-2-ナフタレンカルボン酸メチルエステルは、次のような様々な化学反応を起こす可能性があります。
酸化: アジドメチル基は、ニトロ基を形成するために酸化される可能性があります。
還元: アジドメチル基は、アミンを形成するために還元される可能性があります。
置換: エステル基は、対応するカルボン酸を形成するために加水分解される可能性があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO4)と三酸化クロム(CrO3)が含まれます。
還元: 水素化リチウムアルミニウム(LiAlH4)や触媒の存在下での水素ガス(H2)などの還元剤を使用できます。
置換: 加水分解は、水酸化ナトリウム(NaOH)水溶液または塩酸(HCl)を使用して行うことができます。
主な生成物
酸化: 7-(ニトロメチル)-4-(3,3-ジメチル-1-オキソブトキシ)-2-ナフタレンカルボン酸メチルエステルの生成。
還元: 7-(アミノメチル)-4-(3,3-ジメチル-1-オキソブトキシ)-2-ナフタレンカルボン酸メチルエステルの生成。
置換: 7-(アジドメチル)-4-(3,3-ジメチル-1-オキソブトキシ)-2-ナフタレンカルボン酸の生成。
科学研究への応用
7-(アジドメチル)-4-(3,3-ジメチル-1-オキソブトキシ)-2-ナフタレンカルボン酸メチルエステルは、いくつかの科学研究に適用されています。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 抗菌剤または抗癌剤としての可能性のある生物活性化合物として研究されています。
医学: そのユニークな構造的特徴により、薬物送達システムでの潜在的な用途について調査されています。
産業: ポリマーやコーティングなど、特定の特性を持つ新規材料の開発に使用されます。
科学的研究の応用
2-Naphthalenecarboxylic acid, 7-(azidomethyl)-4-(3,3-dimethyl-1-oxobutoxy)-, methyl ester has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Investigated for its potential use in drug delivery systems due to its unique structural features.
Industry: Utilized in the development of novel materials with specific properties, such as polymers or coatings.
作用機序
7-(アジドメチル)-4-(3,3-ジメチル-1-オキソブトキシ)-2-ナフタレンカルボン酸メチルエステルの作用機序はその特定の用途によって異なります。生物系では、酵素や受容体などの分子標的に作用し、特定の経路の阻害または活性化につながる可能性があります。アジドメチル基はクリックケミストリー反応を起こすことができ、生体共役およびラベル付け研究に役立ちます。
類似化合物の比較
類似化合物
- 7-(ブロモメチル)-4-(3,3-ジメチル-1-オキソブトキシ)-2-ナフタレンカルボン酸メチルエステル
- 7-(ヒドロキシメチル)-4-(3,3-ジメチル-1-オキソブトキシ)-2-ナフタレンカルボン酸メチルエステル
- 7-(クロロメチル)-4-(3,3-ジメチル-1-オキソブトキシ)-2-ナフタレンカルボン酸メチルエステル
ユニークさ
7-(アジドメチル)-4-(3,3-ジメチル-1-オキソブトキシ)-2-ナフタレンカルボン酸メチルエステルにおけるアジドメチル基の存在は、この化合物を他の類似化合物とは異なるものにします。この官能基により、ブロモメチル基やヒドロキシメチル基などの他の置換基では不可能なクリックケミストリーなどの特定の化学反応が可能になります。
類似化合物との比較
Similar Compounds
- 2-Naphthalenecarboxylic acid, 7-(bromomethyl)-4-(3,3-dimethyl-1-oxobutoxy)-, methyl ester
- 2-Naphthalenecarboxylic acid, 7-(hydroxymethyl)-4-(3,3-dimethyl-1-oxobutoxy)-, methyl ester
- 2-Naphthalenecarboxylic acid, 7-(chloromethyl)-4-(3,3-dimethyl-1-oxobutoxy)-, methyl ester
Uniqueness
The presence of the azidomethyl group in 2-Naphthalenecarboxylic acid, 7-(azidomethyl)-4-(3,3-dimethyl-1-oxobutoxy)-, methyl ester makes it unique compared to similar compounds. This functional group allows for specific chemical reactions, such as click chemistry, which are not possible with other substituents like bromomethyl or hydroxymethyl groups.
特性
分子式 |
C19H21N3O4 |
|---|---|
分子量 |
355.4 g/mol |
IUPAC名 |
methyl 7-(azidomethyl)-4-(3,3-dimethylbutanoyloxy)naphthalene-2-carboxylate |
InChI |
InChI=1S/C19H21N3O4/c1-19(2,3)10-17(23)26-16-9-14(18(24)25-4)8-13-7-12(11-21-22-20)5-6-15(13)16/h5-9H,10-11H2,1-4H3 |
InChIキー |
FCTWYPORWAZKRM-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)CC(=O)OC1=C2C=CC(=CC2=CC(=C1)C(=O)OC)CN=[N+]=[N-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-{[2-(1H-Indol-5-yl)-4-oxo-1,4-dihydroquinolin-8-yl]oxy}butanoic acid](/img/structure/B12566461.png)



![2(3H)-Benzothiazolone, 6-(1-oxopropyl)-3-[3-(1-piperidinyl)propyl]-](/img/structure/B12566483.png)
![Silane, [4-(1-iodo-2-naphthalenyl)-1-butynyl]tris(1-methylethyl)-](/img/structure/B12566490.png)


![Ethanediamide, N,N'-bis[2-[(2-hydroxyethyl)amino]ethyl]-](/img/structure/B12566503.png)
![2-Oxa-5-azaspiro[3.4]octane-5-carboxylic acid, 1-oxo-3-phenyl-, 1,1-dimethylethyl ester](/img/structure/B12566517.png)
![Benzoic acid, 4-methoxy-, 2-[(phenylimino)methyl]phenyl ester](/img/structure/B12566518.png)

![Phosphonic acid, [[4-(methoxymethoxy)phenyl]methyl]-, diethyl ester](/img/structure/B12566543.png)
